5-Chloro-4-nitrothiophene-2-sulfonyl chloride
Overview
Description
5-Chloro-4-nitrothiophene-2-sulfonyl chloride: is a chemical compound with the molecular formula C4HCl2NO4S2 . It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by its cream-colored powder form and has a melting point ranging from 50.0 to 56.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride typically involves the chlorination and nitration of thiophene derivatives. One common method includes the reaction of 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Major Products Formed:
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: Products include 5-chloro-4-aminothiophene-2-sulfonyl chloride.
Oxidation Reactions: Products include sulfone derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Chloro-4-nitrothiophene-2-sulfonyl chloride is used as an intermediate for the preparation of various compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is utilized in the synthesis of bioactive molecules and potential therapeutic agents. It is also used in the development of enzyme inhibitors and other biologically active compounds .
Industry: In the industrial sector, it is employed in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
- 5-Chlorothiophene-2-sulfonyl chloride
- 4-Nitrothiophene-2-sulfonyl chloride
Comparison: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride is unique due to the presence of both chloro and nitro substituents on the thiophene ring. This dual functionality enhances its reactivity and makes it a valuable intermediate in organic synthesis. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .
Properties
IUPAC Name |
5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHAHFHTASPNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370943 | |
Record name | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-24-2 | |
Record name | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.